molecular formula C13H16ClNO3 B3016834 6-(2-Chloro-benzoylamino)-hexanoic acid CAS No. 317841-32-0

6-(2-Chloro-benzoylamino)-hexanoic acid

Cat. No.: B3016834
CAS No.: 317841-32-0
M. Wt: 269.73
InChI Key: QHWGGDIMBONNGY-UHFFFAOYSA-N
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Description

6-(2-Chloro-benzoylamino)-hexanoic acid is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.73. The purity is usually 95%.
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Scientific Research Applications

Fluorescence in Oligodeoxyribonucleotide Hybridization

6-(2-Chloro-benzoylamino)-hexanoic acid and its derivatives have been utilized in the synthesis of novel fluorophores. These compounds have shown potential in labelling nucleosides, which are then converted into phosphoramidites. These fluorophores, when attached to oligodeoxyribonucleotides, demonstrate good fluorescence signals and higher hybridization affinity compared to unlabelled oligodeoxyribonucleotides (Singh & Singh, 2007).

Corrosion Inhibition in Metals

Derivatives of this compound, specifically Schiff's bases derived from this compound and aromatic aldehydes, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, suggesting their potential use in protecting metals from corrosion (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been studied for their potential as drug candidates. For instance, 6-(3-benzoyl-ureido)-hexanoic acid hydroxyamide, a derivative, has been evaluated for its pharmacokinetic properties as a novel histone deacetylase (HDAC) inhibitor (Yeo et al., 2007).

Organic Synthesis and Modifications

This compound has been used in the modification of organic synthesis processes, such as the Swern oxidation, demonstrating its versatility in organic chemistry. For example, 6-(methylsulfinyl)hexanoic acid, a related compound, has been used as a substitute in Swern oxidation reactions (Liu & Vederas, 1996).

Biophysical Studies

In biophysical studies, fluorescently labeled oligodeoxyribonucleotides containing derivatives of this compound have been synthesized and characterized. These compounds exhibit significant fluorescence, making them useful in various biological and biochemical assays (Singh, Kumar, Gupta, & Singh, 2007).

Properties

IUPAC Name

6-[(2-chlorobenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWGGDIMBONNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.